6-Bromo-5-chloro-3H-2-benzofuran-1-one
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Overview
Description
“6-Bromo-5-chloro-3H-2-benzofuran-1-one” is a benzofuran compound . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
Benzofuran compounds can be synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling . This method has fewer side reactions and a high yield, making it conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis
The molecular structure of “6-Bromo-5-chloro-3H-2-benzofuran-1-one” is C8H4BrClO2 . The average mass is 247.473 Da and the monoisotopic mass is 245.908310 Da .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For instance, an iodine (III)-catalyzed oxidative cyclization of 2-hydroxystilbenes can provide 2-arylbenzofurans in good to excellent yields . Another reaction involves the hydroalkoxylation of ortho-alkynylphenols to afford benzo[b]furans in good yields .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “6-Bromo-5-chloro-3H-2-benzofuran-1-one”, focusing on six unique applications. Each section provides detailed information on a specific field of application.
Anticancer Activity
Benzofuran derivatives have been shown to possess significant anticancer activities. For instance, certain substituted benzofurans can inhibit the growth of various cancer cells, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .
Organic Electroluminescent Devices
Benzofuran compounds are used in the development of organic electroluminescent devices. These compounds can serve as phosphorous host materials in such devices, contributing to their efficiency and performance .
Total Synthesis of Natural Products
The benzofuran ring is a key component in the total synthesis of natural products. It is involved in crucial transformations such as copper-mediated and palladium-catalyzed coupling reactions, which are essential in synthesizing complex organic molecules .
Photochemical Synthesis
Benzofuran derivatives are utilized in photochemical synthesis processes to create novel compounds. This includes the synthesis of naphtho[1,2-b]benzofuran derivatives through photocyclization and subsequent aromatization .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
For instance, some benzofuran derivatives have been found to inhibit key enzymes in the replication cycle of certain viruses .
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds, it is likely that multiple pathways are affected .
Result of Action
Benzofuran compounds have been shown to exhibit a range of effects at the molecular and cellular level, including inhibition of key enzymes, induction of apoptosis in cancer cells, and disruption of bacterial cell walls .
properties
IUPAC Name |
6-bromo-5-chloro-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClO2/c9-6-2-5-4(1-7(6)10)3-12-8(5)11/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVBIGZEOPMEBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2C(=O)O1)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-chloro-3H-2-benzofuran-1-one |
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